Stereochemical Purity and Defined (3R,4R) Cis Configuration vs. Racemic or Unspecified Stereochemistry
cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid (CAS 1006891-33-3) is supplied with defined (3R,4R) stereochemistry as confirmed by the IUPAC name (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid and SMILES notation showing specific chiral centers [1]. In contrast, the free amine analog cis-3-amino-tetrahydropyran-4-carboxylic acid (CAS 1233010-36-0) is often catalogued as the rel-(3R,4R) racemic mixture [2], while the 4-substituted regioisomer 4-(Boc-amino)tetrahydropyran-4-carboxylic acid (CAS 172843-97-9) lacks defined stereochemistry at the 4-position [3].
| Evidence Dimension | Stereochemical definition and purity specification |
|---|---|
| Target Compound Data | (3R,4R) defined stereochemistry; 2 defined atom stereocenters; CAS 1006891-33-3 |
| Comparator Or Baseline | cis-3-Amino-tetrahydropyran-4-carboxylic acid (CAS 1233010-36-0): rel-(3R,4R) racemic specification; 4-(Boc-amino)tetrahydropyran-4-carboxylic acid (CAS 172843-97-9): 0 defined atom stereocenters |
| Quantified Difference | 2 defined stereocenters (target) vs. rel-racemic specification (comparator 1) vs. 0 defined stereocenters (comparator 2) |
| Conditions | Vendor catalog specifications and PubChem structural annotations |
Why This Matters
Procurement of defined stereochemistry eliminates the variability and potential biological confounds associated with racemic or stereochemically undefined materials in structure-activity relationship (SAR) studies.
- [1] PubChem. cis-3-Boc-amino-tetrahydro-pyran-4-carboxylic acid. Compound Summary CID 21362471. IUPAC name and SMILES with defined stereochemistry. View Source
- [2] PubChem. cis-3-Amino-tetrahydropyran-4-carboxylic acid (CAS 1233010-36-0). Compound Summary CID 50998998. rel-(3R,4R) specification. View Source
- [3] BaseChem. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid (CAS 172843-97-9). Property data showing 0 defined stereocenters. View Source
